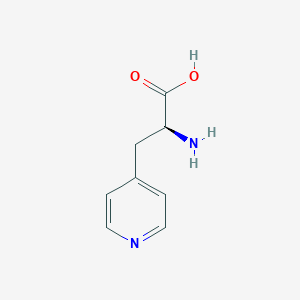

3-(4-Pyridyl)-L-alanine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFVANSXYKWQOT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958619 | |

| Record name | 3-Pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37535-49-2 | |

| Record name | 4-Pyridylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-4-Pyridylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1XF0A3CPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Pyridyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry, pharmacology, and materials science. Its unique structure, which incorporates a pyridine ring into the side chain of L-alanine, imparts distinct chemical and biological properties. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and its applications as a versatile building block in the design of novel therapeutic agents and other advanced materials.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [3] |

| CAS Number | 37535-49-2 | [2] |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | Not available | |

| Optical Rotation [α]D25 | -9.2 ± 2° (c=1 in water) | [2] |

| pKa Values | pKa₁ (α-COOH): ~2-3 (estimated)pKa₂ (α-NH₃⁺): ~9-10 (estimated)pKa₃ (pyridyl-N⁺H): ~5-6 (estimated) | |

| Solubility | Soluble in water. Sparingly soluble in methanol, ethanol, and DMSO. | [4] |

Note: Some values are estimated based on structurally similar compounds due to the limited availability of experimentally determined data in the literature.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following sections provide an overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 | Doublet | H-2, H-6 (Pyridyl ring) |

| ~7.3 | Doublet | H-3, H-5 (Pyridyl ring) |

| ~4.0 | Triplet | α-H |

| ~3.2 | Doublet | β-H₂ |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxyl) |

| ~150 | C-2, C-6 (Pyridyl ring) |

| ~148 | C-4 (Pyridyl ring) |

| ~125 | C-3, C-5 (Pyridyl ring) |

| ~55 | α-C |

| ~38 | β-C |

Note: The chemical shifts are approximate and can vary depending on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | N-H stretch (amino group) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxyl) |

| ~1600 | C=C and C=N stretch (pyridyl ring) |

| 1620-1580 | N-H bend (amino group) |

| 1450-1400 | C-H bend (aliphatic) |

| ~820 | C-H out-of-plane bend (pyridyl ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 167.1.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of pyridyl-alanine derivatives involves the condensation of a pyridyl-methyl halide with a protected glycine equivalent, followed by deprotection and resolution.

Protocol: Synthesis of DL-3-(4-Pyridyl)-alanine via Diethyl Acetamidomalonate

-

Alkylation: Diethyl acetamidomalonate is reacted with 4-(chloromethyl)pyridine in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

-

Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., HCl) to yield the racemic DL-3-(4-Pyridyl)-alanine.

-

Resolution: The racemic mixture can be resolved into its enantiomers using enzymatic methods, such as through the action of an aminoacylase on the N-acetylated derivative.[5]

Purification by Recrystallization

Purification of this compound can be achieved by recrystallization.

Protocol: General Recrystallization Procedure

-

Dissolve the crude this compound in a minimum amount of hot water.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is filtered while hot.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Underivatized Amino Acids

-

Column: A C18 or a specialized amino acid analysis column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 254 nm, corresponding to the absorbance of the pyridine ring.

-

Flow Rate: Typically around 1.0 mL/min.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its incorporation can modulate the pharmacological properties of peptides and other small molecules.[1][2]

Peptide-Based Therapeutics

The pyridine side chain of this compound can engage in hydrogen bonding and π-π stacking interactions, influencing the conformation and binding affinity of peptides to their biological targets.[6] This has been exploited in the development of neuroactive peptides and peptide-drug conjugates for cancer therapy.[2]

Enzyme Inhibition and Receptor Binding

The unique electronic and steric properties of the pyridyl group make this compound an interesting candidate for designing enzyme inhibitors and receptor ligands.[2] Its ability to act as a hydrogen bond acceptor and its potential to coordinate with metal ions are key features in this context.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves and safety glasses. Store the compound in a cool, dry, and dark place under an inert atmosphere.[2]

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and materials science. Its distinct chemical properties, arising from the presence of the 4-pyridyl moiety, offer unique opportunities for modulating the biological activity and physicochemical characteristics of peptides and other molecules. This guide provides a foundational understanding of its chemical properties to aid in its effective utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(4-Pyridyl)- L -alanine = 98.0 37535-49-2 [sigmaaldrich.com]

- 4. (R)-N-Fmoc-(3-Pyridyl)alanine | 142994-45-4 [m.chemicalbook.com]

- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Pyridyl)-L-alanine (CAS 37535-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. Its unique structure, featuring a pyridine ring in the side chain, imparts distinct physicochemical properties that are leveraged to enhance the biological activity, metabolic stability, and solubility of peptides and other pharmaceutical compounds. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, purification, and applications, with a focus on experimental protocols and its role in modulating signaling pathways.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37535-49-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Optical Rotation | [α]²⁰/D +14.5° (c=10, 6N HCl) | [3] |

| Solubility | Soluble in water. Solubility of the related L-alanine is 166.5 g/L (25 °C) in water and it is also soluble in 80% ethanol.[3][4] | |

| pKa | pKa₁ (α-COOH) ≈ 2.34; pKa₂ (α-NH₃⁺) ≈ 9.69 (estimated based on similar amino acids) | [3] |

Synthesis and Purification

The synthesis of enantiomerically pure this compound typically involves either asymmetric synthesis or the resolution of a racemic mixture. Chemoenzymatic methods are often employed to achieve high enantioselectivity.[5]

Experimental Protocol: Enzymatic Resolution of DL-4-Pyridylalanine

This protocol describes a general approach for the enzymatic resolution of a racemic mixture of N-acetyl-DL-4-pyridylalanine using an aminoacylase.

1. N-Acetylation of DL-4-Pyridylalanine:

-

Suspend DL-4-pyridylalanine in a suitable solvent (e.g., a mixture of acetic acid and water).

-

Add acetic anhydride to the suspension and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain crude N-acetyl-DL-4-pyridylalanine.

2. Enzymatic Hydrolysis:

-

Dissolve the crude N-acetyl-DL-4-pyridylalanine in deionized water and adjust the pH to 7.5-8.0 with a suitable base (e.g., LiOH).

-

Add a catalytic amount of an immobilized aminoacylase (e.g., from Aspergillus oryzae).

-

Incubate the mixture at 37 °C with gentle stirring. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Monitor the progress of the reaction by measuring the release of the free L-amino acid using a suitable analytical method (e.g., HPLC).

3. Separation and Purification:

-

Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

-

Acidify the reaction mixture to a pH of ~3 with HCl. This will cause the unreacted N-acetyl-D-4-pyridylalanine to precipitate.

-

Collect the precipitate by filtration and wash with cold water. The filtrate contains the desired this compound.

-

The filtrate can be further purified by ion-exchange chromatography.

-

To isolate the solid L-amino acid, the pH of the purified solution can be adjusted to its isoelectric point to induce crystallization.[6]

Workflow for Enzymatic Resolution

References

An In-depth Technical Guide to 4-Pyridylalanine (4-Pya)

This guide provides a comprehensive overview of the non-natural amino acid 4-pyridylalanine (4-Pya), intended for researchers, scientists, and professionals in drug development. It covers the fundamental aspects of its structure, nomenclature, and key physicochemical properties, and serves as a resource for its application in scientific research.

Nomenclature and Identification

4-Pyridylalanine, a derivative of the essential amino acid L-alanine, is recognized by several names and identifiers crucial for its unambiguous identification in literature and chemical databases.[1]

Systematic and Common Names:

The International Union of Pure and Applied Chemistry (IUPAC) name for the L-enantiomer of 4-Pya is (2S)-2-amino-3-(pyridin-4-yl)propanoic acid .[2] It is also commonly referred to as 3-(4-Pyridyl)-L-alanine.[2][3]

Abbreviations and Synonyms:

In scientific literature and commercial listings, 4-Pya is often denoted by various abbreviations and synonyms. These include:

-

H-4-Pal-OH[2]

-

4-Pya

-

L-4-Pyridylalanine[2]

-

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid[2]

-

4'-Aza-L-phenylalanine[4]

-

β-(4-pyridyl)-alanine[2]

A comprehensive list of identifiers is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | (2S)-2-amino-3-pyridin-4-ylpropanoic acid[2] |

| CAS Number | 37535-49-2[2] |

| Molecular Formula | C₈H₁₀N₂O₂[2][5] |

| Molecular Weight | 166.18 g/mol [5][6] |

| SMILES | N--INVALID-LINK--C(O)=O[4] |

| InChI Key | FQFVANSXYKWQOT-ZETCQYMHSA-N[2][5] |

Chemical Structure and Properties

The structure of 4-Pya is characterized by a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a pyridyl ring. This unique structure imparts specific chemical and physical properties to the molecule.

The molecular structure of L-4-Pyridylalanine is depicted in the diagram below.

Caption: Chemical structure of L-4-Pyridylalanine.

Physicochemical Properties:

| Property | Value |

| Appearance | White solid[3] |

| Optical Rotation | [a]D²⁵ = -9.2 ± 2 ° (c=1 in water)[3] |

| Storage Temperature | 0 - 8 °C[3] |

Synthesis and Characterization

The synthesis of 4-Pya can be achieved through various chemical and chemoenzymatic methods. One common approach involves the alkylation of diethylacetamidomalonate with 4-(bromomethyl)pyridine hydrobromide.

A study by Moussa et al. (2005) describes chemoenzymatic strategies for producing enantiomerically pure pyridylalanine derivatives. One method involves the use of α-chymotrypsin for the enzymatic resolution of N-protected pyridylalanine methyl esters.[7] Another strategy is the alkylation of diethylacetamidomalonate, which can be applied to synthesize 2-, 3-, and 4-pyridylalanine isomers.[7]

Experimental Protocol: Synthesis via Diethylacetamidomalonate Alkylation (Adapted from Moussa et al., 2005)

-

Alkylation: Diethylacetamidomalonate is reacted with 4-(bromomethyl)pyridine hydrobromide in the presence of a base (e.g., sodium ethanolate or potassium hexamethyldisilazide) in a suitable solvent like acetonitrile or ethanol.[7] The reaction conditions (temperature and base equivalents) are optimized to maximize the yield.[7]

-

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic or basic hydrolysis to remove the acetyl and ester protecting groups, followed by decarboxylation to yield the racemic pyridylalanine.

-

Enzymatic Resolution: The racemic mixture is N-protected (e.g., with Fmoc) and converted to its methyl ester. Subsequent enzymatic hydrolysis using α-chymotrypsin selectively hydrolyzes the L-enantiomer, allowing for the separation of the enantiomerically pure L- and D-forms.[7]

The following diagram illustrates a generalized workflow for the chemoenzymatic synthesis of 4-Pya.

Caption: Chemoenzymatic synthesis workflow for 4-Pya.

Characterization of 4-Pya is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.[3][8]

Applications in Research and Development

4-Pyridylalanine is a valuable building block in various fields of scientific research, particularly in pharmaceutical development and peptide chemistry.[3][9]

-

Peptide Synthesis: As a non-natural amino acid, 4-Pya can be incorporated into peptide sequences to introduce novel structural and functional properties.[4][9] The pyridyl side chain can influence the peptide's conformation, stability, and biological activity.[9]

-

Drug Discovery: It serves as a crucial intermediate in the synthesis of pharmaceuticals, especially for developing drugs targeting neurological disorders.[3][9] Its unique structure allows for specific interactions with biological targets.[3]

-

Biochemical and Neuroscience Research: 4-Pya is utilized in studies of amino acid metabolism and its effects on cellular processes.[3] It is also explored for its potential neuroprotective properties in research related to neurodegenerative diseases.[3]

-

Coordination Chemistry: The pyridine ring in 4-Pya can act as a ligand, facilitating the design of metal complexes with specific catalytic or material science applications.[3]

Signaling Pathways

Currently, there is limited information available in the public domain regarding the direct involvement of 4-pyridylalanine in specific endogenous signaling pathways. As a non-natural amino acid, its primary role is as a synthetic building block rather than a direct participant in natural biological processes. However, peptides and molecules synthesized using 4-Pya may be designed to interact with and modulate various signaling pathways as part of their therapeutic mechanism of action.

This technical guide provides a foundational understanding of 4-pyridylalanine. For more specific applications and in-depth experimental details, consulting the primary research literature is recommended.

References

- 1. L-4-Pyridylalanine | 37535-49-2 [chemicalbook.com]

- 2. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(4-Pyridyl)- L -alanine = 98.0 37535-49-2 [sigmaaldrich.com]

- 5. GSRS [precision.fda.gov]

- 6. CID 7009700 | C8H10N2O2 | CID 7009700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. D-4-PYRIDYLALANINE(174096-41-4) 1H NMR [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Spectroscopic Data of 3-(4-Pyridyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Pyridyl)-L-alanine, a non-natural amino acid of significant interest in pharmaceutical research and development. Its unique structure, incorporating a pyridyl ring, imparts distinct properties that are valuable in the synthesis of novel peptides and as a building block in medicinal chemistry.[1][2] This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. It is important to note that while extensive searches have been conducted, complete, publicly available datasets for this compound are limited. Where specific experimental data could not be located, expected spectral characteristics based on the structure and data from analogous compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR Data

¹³C NMR Data

Similar to the ¹H NMR data, a complete, assigned experimental ¹³C NMR spectrum for this compound is not widely available. The expected chemical shifts are based on the carbon environments within the molecule.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170-180 |

| α-carbon (CH) | ~50-60 |

| β-carbon (CH₂) | ~35-45 |

| Pyridyl C (C-CH₂) | ~145-155 |

| Pyridyl C (ortho to N) | ~148-152 |

| Pyridyl C (meta to N) | ~123-127 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data below is based on a spectrum available from PubChem, obtained on a KBr wafer.[2]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400-2500 | O-H (carboxylic acid) and N-H (amine) stretching | Broad |

| ~3100-3000 | Aromatic C-H stretching | Medium |

| ~2900 | Aliphatic C-H stretching | Medium |

| ~1700-1600 | C=O (carboxylic acid) and N-H bending | Strong |

| ~1600, ~1500 | C=C and C=N stretching (pyridine ring) | Medium-Strong |

| ~1400 | C-O stretching, O-H bending | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol .[2][3][4]

| m/z | Assignment |

| 167.08 | [M+H]⁺ (Protonated molecule) |

| 149.07 | [M+H - H₂O]⁺ |

| 122.06 | [M+H - COOH]⁺ or [M+H - H₂O - HCN]⁺ |

| 94.06 | [C₅H₄NCH₂]⁺ (Pyridylmethyl fragment) |

Note: The fragmentation pattern can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of amino acids and similar small organic molecules.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the sample and the desired chemical shifts.

-

Add a small amount of an internal standard (e.g., TMS or a deuterated equivalent) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional ¹³C spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy Protocol

This protocol describes the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

This protocol outlines the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, typically containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationships between the different analytical techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationships between molecular properties and spectroscopic techniques.

References

Navigating the Solubility Landscape of 3-(4-Pyridyl)-L-alanine: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 3-(4-Pyridyl)-L-alanine, a crucial parameter for its application in drug development and scientific research. This guide provides detailed experimental protocols for solubility determination and a workflow for systematic analysis, addressing the current gap in publicly available quantitative data.

Introduction

This compound is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring, imparts specific properties that are of interest in the design of novel therapeutics, including peptides and small molecule inhibitors. A fundamental understanding of its solubility in various solvent systems is paramount for its effective use in synthesis, formulation, and biological assays. Solubility influences key parameters such as bioavailability, reaction kinetics, and purification efficiency.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the solubility of this compound, acknowledging the current absence of extensive quantitative data in public databases. To empower researchers to fill this knowledge gap, this document details established experimental protocols for accurate solubility determination.

Solubility Data of this compound

To facilitate a systematic investigation, the following table provides a template for researchers to populate with their experimentally determined solubility data. Qualitative descriptors found in the literature for related compounds are included for initial guidance.

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility ( g/100 mL) | Observations |

| Water | Data not available | |||

| Ethanol | Data not available | |||

| Methanol | Data not available | For a related compound, (R)-N-Fmoc-(3-Pyridyl)alanine, solubility is described as "Slightly". | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | For a related compound, (R)-N-Fmoc-(3-Pyridyl)alanine, solubility is described as "Slightly". | ||

| Dichloromethane | Data not available | For a related compound, (R)-N-Fmoc-(3-Pyridyl)alanine, solubility is described as "Sparingly". |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are detailed methodologies for three widely used techniques to quantify the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. Periodically check for the presence of undissolved solid.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to settle. Carefully filter the supernatant to remove all undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

Solute Quantification: Accurately transfer a known volume or mass of the clear, saturated filtrate to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is obtained.

-

Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent used.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be a rapid and sensitive method for determining the concentration of a solute in a saturated solution, provided the solute has a chromophore that absorbs in the UV-Vis range.[5][6][7] The pyridine ring in this compound allows for UV absorbance.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The λmax for pyridyl-containing amino acids is typically in the UV region.[8]

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation for Analysis: After filtration of the saturated solution, dilute an accurately measured aliquot of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, making it ideal for solubility studies, especially for compounds with low solubility or in complex mixtures.[9][10][11]

Apparatus:

-

HPLC system with a suitable detector (e.g., UV or fluorescence detector)

-

Analytical column (e.g., C18 reversed-phase column)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (including syringe filters for sample preparation)

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting the appropriate column, mobile phase, flow rate, and detector settings to achieve good separation and detection.

-

Preparation of Standard Solutions and Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation for HPLC Analysis: After filtering the saturated solution, dilute an accurately measured aliquot of the clear filtrate with the mobile phase to a concentration within the linear range of the calibration curve. Filter the diluted sample through a syringe filter (e.g., 0.22 µm) before injection.

-

HPLC Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

-

Concentration Determination: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 2. researchgate.net [researchgate.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]

- 6. RU2012869C1 - Method of spectrophotometric determination of aminoacids - Google Patents [patents.google.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 10. Workflow and Analytical Strategies of HPLC for Amino Acid Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 11. jocpr.com [jocpr.com]

A Technical Guide to 3-(4-Pyridyl)-L-alanine for Researchers and Drug Development Professionals

An in-depth overview of the properties, commercial sources, and applications of the synthetic amino acid 3-(4-Pyridyl)-L-alanine, a key building block in novel therapeutic development.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structure, incorporating a pyridine ring at the beta-position of the alanine side chain, imparts distinct chemical properties that make it a valuable tool for designing and synthesizing novel peptides and small molecule therapeutics. This guide provides a comprehensive overview of this compound, including its commercial availability, key technical data, and its applications in research.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, often with differing purity levels and in various quantities. For researchers and drug development professionals, selecting a reliable supplier with well-characterized material is crucial for ensuring the reproducibility and success of their experiments. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Name(s) | CAS Number | Purity/Assay | Molecular Formula | Molecular Weight ( g/mol ) | Price (USD) |

| Chem-Impex | 3-(4'-Pyridyl)-L-alanine | 37535-49-2 | ≥ 98% (NMR)[1] | C₈H₁₀N₂O₂[1] | 166.17[1] | $83.42 (1g), $349.52 (5g), $1,633.25 (25g)[1] |

| Sigma-Aldrich | This compound | 37535-49-2 | ≥98.0% | C₈H₁₀N₂O₂ | 166.18 | $343.40 (1g) |

| Aladdin Scientific | 3-(4-Pyridyl)-D-alanine | 37535-50-5 | min 98%[2] | C₈H₁₀N₂O₂[2] | 166.18[2] | $192.21 (1g)[2] |

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of peptidomimetics and other bioactive molecules.[1] Its incorporation into peptide sequences can introduce conformational constraints, enhance metabolic stability, and provide a handle for further chemical modification or for modulating interactions with biological targets.

The pyridyl nitrogen, with its basicity and ability to participate in hydrogen bonding and metal coordination, is a key feature. This functional group can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, it can be used to improve solubility or to establish critical interactions within a protein's binding pocket.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis. It is typically used as an Fmoc-protected derivative, Fmoc-3-(4'-pyridyl)-L-alanine, which allows for its seamless integration into standard peptide synthesis protocols.[3] The use of this non-natural amino acid enables the exploration of novel peptide structures with potentially enhanced biological activity.[3]

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, the following provides a generalized workflow for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

References

An In-depth Technical Guide to the Purity and Characterization of 3-(4-Pyridyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data essential for the purity determination and structural characterization of 3-(4-Pyridyl)-L-alanine, a non-natural amino acid of significant interest in pharmaceutical and biochemical research.

Introduction

This compound is a synthetic amino acid analog of phenylalanine where a pyridyl ring replaces the phenyl ring. Its unique electronic and structural properties make it a valuable building block in peptide synthesis and drug discovery.[1] The incorporation of the pyridyl moiety can influence the biological activity and physicochemical properties of peptides, making it a crucial component in the development of novel therapeutics.[1] Accurate determination of its purity and comprehensive characterization are critical for its application in research and drug development to ensure reproducibility and safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(pyridin-4-yl)propanoic acid | [2] |

| Synonyms | 4′-Aza-L-phenylalanine, (S)-2-Amino-3-(4-pyridyl)propionic acid | |

| CAS Number | 37535-49-2 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | |

| Appearance | White solid/crystals | [3] |

| Optical Rotation | [α]D²⁵ = -9.2 ± 2° (c=1 in water) | [3] |

Purity and Characterization Data Summary

The following table summarizes the typical data obtained from the analytical characterization of this compound.

Table 2: Summary of Purity and Characterization Data

| Analysis | Specification/Typical Value |

| Purity by HPLC | ≥98.0% |

| Chiral Purity (L-isomer) | ≥99.0% |

| Identity by ¹H NMR | Conforms to structure |

| Identity by ¹³C NMR | Conforms to structure |

| Identity by Mass Spectrometry | [M+H]⁺ = 167.0815 ± 5 ppm |

| Elemental Analysis | C: 57.82%, H: 6.07%, N: 16.86%, O: 19.26% (Theoretical) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Chiral Purity by Chiral HPLC

This method is used to determine the enantiomeric purity of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T, 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, water, and a small amount of acid and base (e.g., 80:20 Methanol:Water with 0.1% formic acid and 0.05% diethylamine). The exact composition may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyridyl protons, the α-proton, and the β-protons of the alanine side chain.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the carbons of the pyridyl ring.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Expected Mass: The theoretical exact mass of the protonated molecule ([C₈H₁₁N₂O₂]⁺) is 167.0815.

-

Sample Preparation: The sample is typically introduced into the mass spectrometer via direct infusion or through an LC-MS system. A dilute solution (e.g., 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid is prepared.

Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen.

-

Instrumentation: A CHN elemental analyzer.

-

Procedure: A small, accurately weighed amount of the dried sample is combusted in a furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified. Oxygen is typically determined by pyrolysis.

-

Theoretical Values for C₈H₁₀N₂O₂:

-

Carbon (C): 57.82%

-

Hydrogen (H): 6.07%

-

Nitrogen (N): 16.86%

-

Oxygen (O): 19.26%

-

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the purity and characterization of this compound.

This comprehensive guide provides the necessary information for the rigorous purity assessment and characterization of this compound, ensuring its quality and suitability for research and development applications.

References

The Pivotal Role of the Pyridine Ring in 3-(4-Pyridyl)-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine, a non-proteinogenic amino acid, has garnered significant attention in medicinal chemistry and drug development. Its unique structure, characterized by the presence of a pyridine ring in place of the phenyl group of phenylalanine, imparts distinct physicochemical and biological properties. This technical guide delves into the core functionalities of the pyridine ring in this compound, providing a comprehensive overview of its impact on molecular interactions, biological activity, and its application in therapeutic design. The strategic incorporation of this versatile building block offers a compelling avenue for the development of novel therapeutics with enhanced efficacy and specificity. This is particularly evident in the fields of neuropharmacology and oncology, where it serves as a crucial component in the synthesis of innovative drug candidates.

Physicochemical Properties of this compound

The pyridine ring is central to the distinct physicochemical characteristics of this compound, differentiating it from its endogenous counterpart, phenylalanine. The nitrogen atom in the pyridine ring introduces a dipole moment and a site for hydrogen bonding, significantly influencing its solubility and interaction with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Melting Point | 234-235 °C | |

| Optical Rotation | [α]²⁵/D = -9.2 ± 2° (c=1 in water) | |

| pKa | 1.95 ± 0.10 (Predicted) | |

| Appearance | White solid/crystals | |

| CAS Number | 37535-49-2 |

The Role of the Pyridine Ring in Biological Activity

The introduction of the pyridine moiety has profound implications for the biological activity of peptides and small molecules incorporating this compound. Its ability to engage in hydrogen bonding and its altered electronic properties compared to a phenyl ring are key to its utility in drug design.

Enhanced Receptor Binding and Enzyme Inhibition

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, leading to stronger and more specific interactions with biological targets such as receptors and enzymes. This enhanced binding affinity is a critical factor in the design of potent antagonists and inhibitors. While specific quantitative data for the standalone this compound is limited, its incorporation into peptides has demonstrated significant effects on their biological activity.

For instance, the substitution of amino acids with pyridylalanine in somatostatin antagonists has been shown to influence receptor affinity. The following table summarizes the binding affinities and hydrophilicity of DOTA-conjugated somatostatin receptor subtype 2 (SST₂) antagonists where the third amino acid has been replaced with different pyridylalanine (Pal) isomers.

| Compound | K D (nM) | IC₅₀ (nM) | logD | |---|---|---| | [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | 2.5-fold higher than control | -2.3 ± 0.1 | | [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | 2.5-fold higher than control | -2.5 ± 0.1 | | [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | Similar to control | -2.6 ± 0.1 | | [¹⁷⁷Lu]Lu-DOTA-LM3 (Control) | 0.09 ± 0.02 | Not specified | -2.3 ± 0.1 |

Data from a study on somatostatin antagonists, where Pal represents pyridylalanine. This data illustrates the influence of the pyridylalanine isomer on receptor binding and hydrophilicity.

Modulation of Physicochemical Properties for Drug Development

The pyridine ring's hydrophilic nature can significantly improve the aqueous solubility of peptides, a crucial factor for drug delivery and bioavailability. The lower electron density of the pyridine ring compared to a phenyl ring, coupled with its hydrogen bonding capacity, enhances the hydrophilicity of peptides containing this moiety. This property is particularly beneficial in overcoming the poor biophysical properties of certain therapeutic peptides, such as glucagon.

Experimental Protocols

Synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine

Materials:

-

3-(3-pyridyl)-(S)-alanine

-

Anhydrous potassium carbonate

-

Water

-

Di-t-butyl dicarbonate

-

1,4-dioxan

-

Ethyl acetate

-

Solid citric acid

-

Solid sodium chloride

-

Magnesium sulfate (MgSO₄)

-

Ether

Procedure:

-

Add anhydrous potassium carbonate (7.5 g, 54 mmol) to a stirred, ice-cooled suspension of 3-(3-pyridyl)-(S)-alanine (9 g, 54 mmol) in water (50 ml).

-

Add a solution of di-t-butyl dicarbonate (18 g, 82 mmol) in 1,4-dioxan (25 ml) dropwise over 10 minutes.

-

Allow the resulting mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the reaction mixture by evaporating the bulk of the 1,4-dioxan under reduced pressure.

-

Extract the concentrated mixture with ethyl acetate (2 x 20 ml).

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Add solid sodium chloride to saturation and extract with ethyl acetate (5 x 20 ml).

-

Combine the organic extracts, dry over MgSO₄, filter, and evaporate to a low volume under reduced pressure until the product begins to crystallize.

-

Chill the mixture at 0°C for 1 hour.

-

Collect the crystals, wash with ether, and dry to yield the final product.

General Protocol for an In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against a specific enzyme.

Materials:

-

Test compound (e.g., this compound)

-

Target enzyme

-

Enzyme substrate

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or assay buffer).

-

Serially dilute the test compound stock solution to obtain a range of concentrations.

-

In a 96-well plate, add a fixed amount of the target enzyme to each well.

-

Add the different concentrations of the test compound to the wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

Initiate the enzymatic reaction by adding a specific concentration of the substrate to each well.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength will depend on the substrate and product.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Visualizing the Role and Impact of the Pyridine Ring

The following diagrams, generated using the DOT language, illustrate the key relationships and potential signaling pathway involvement of this compound.

An In-depth Technical Guide to the Synthesis of 3-(4-Pyridyl)-L-alanine from Pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 3-(4-Pyridyl)-L-alanine, a non-natural amino acid of significant interest in pharmaceutical research and development. The synthesis commences with the readily available starting material, pyridine-4-carboxaldehyde, and proceeds through a multi-step sequence involving an initial condensation, followed by hydrolysis, reduction, and enzymatic resolution to achieve the desired L-enantiomer.

Synthetic Strategy Overview

The principal pathway detailed in this guide is the Erlenmeyer-Plöchl synthesis to generate a crucial azlactone intermediate. This intermediate is subsequently converted to the racemic α-amino acid, which is then resolved to isolate the enantiomerically pure this compound.

The Strategic Integration of 3-(4-Pyridyl)-L-alanine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine, a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, particularly the pyridine ring, offer a versatile scaffold for the design of novel therapeutic agents with enhanced pharmacological profiles. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of peptide and small molecule drugs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The incorporation of a 3-(4-pyridyl) moiety can significantly influence the physicochemical and biological properties of a molecule. The pyridine nitrogen can act as a hydrogen bond acceptor, participate in metal coordination, and alter the overall polarity and basicity of the compound. These attributes are leveraged to improve target binding affinity, selectivity, solubility, and pharmacokinetic properties of drug candidates. This guide will delve into specific examples of how this compound has been successfully employed in the development of somatostatin and glucagon analogs, highlighting its potential to address challenges in drug design.

Data Presentation: Quantitative Analysis of Pyridylalanine-Containing Peptides

The substitution of natural amino acids with this compound and its isomers can modulate the binding affinity and hydrophilicity of peptides. The following tables summarize key quantitative data for somatostatin analogs where natural amino acids have been replaced with pyridylalanine (Pal) isomers.

| Compound | K D (nM) | logD |

| [ 177 Lu]Lu-DOTA-[l2Pal 3 ]-LM3 | 0.18 ± 0.02 | -2.3 ± 0.1 |

| [ 177 Lu]Lu-DOTA-[3Pal 3 ]-LM3 | 0.15 ± 0.01 | -2.5 ± 0.1 |

| [ 177 Lu]Lu-DOTA-[4Pal 3 ]-LM3 | 0.11 ± 0.01 | -2.6 ± 0.1 |

| [ 177 Lu]Lu-DOTA-LM3 (control) | - | -2.3 ± 0.1 |

| Table 1: Binding Affinity (K D ) and Hydrophilicity (logD) of Somatostatin Receptor Subtype 2 (SST 2 ) Antagonists. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway relevant to the action of glucagon analogs and a typical experimental workflow for their evaluation.

The Potential of 3-(4-Pyridyl)-L-alanine in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)-L-alanine, a non-natural amino acid, is emerging as a valuable building block in the design of novel peptides for neuroscience research. Its unique pyridyl side chain offers distinct physicochemical properties that can enhance the biological activity and receptor interaction of synthetic peptides.[1] This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its use in the development of somatostatin analogs for neuroendocrine tumor targeting and its prospective role in creating neuroprotective agents.

Physicochemical Properties

The incorporation of this compound into a peptide sequence is facilitated by its Fmoc-protected form, Fmoc-3-(4-pyridyl)-L-alanine. The properties of both the unprotected amino acid and its Fmoc-protected derivative are crucial for its application in solid-phase peptide synthesis (SPPS).

| Property | This compound | Fmoc-3-(4-pyridyl)-L-alanine |

| Molecular Formula | C₈H₁₀N₂O₂ | C₂₃H₂₀N₂O₄ |

| Molecular Weight | 166.18 g/mol | 388.42 g/mol |

| Appearance | Crystals | White to off-white powder |

| CAS Number | 37535-49-2 | 169555-95-7 |

| Melting Point | Not specified | 219 °C |

| Optical Rotation | Not specified | [α]D²⁰ = -45 ± 1° (c=1 in DMF) |

| Storage Temperature | Not specified | 2-8 °C |

Applications in Neuroscience

Development of Somatostatin Receptor Ligands

A significant application of this compound is in the synthesis of somatostatin analogs for the imaging and treatment of neuroendocrine tumors. The substitution of amino acids in native peptides with this compound and its regioisomers (2-pyridylalanine and 3-pyridylalanine) can modulate the affinity and pharmacokinetic properties of the resulting radiolabeled peptides.[4]

A study by Ginj et al. investigated the incorporation of pyridylalanine (Pal) isomers into a DOTA-conjugated somatostatin antagonist. The resulting peptides were evaluated for their binding affinity to the somatostatin receptor subtype 2 (SST₂).

| Compound | K D (nM) | logD |

| [¹⁷⁷Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 | -2.3 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | -2.3 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | -2.5 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | -2.6 ± 0.1 |

Source:[4]

These findings suggest that the incorporation of 4-pyridylalanine ([4Pal³]) results in a somatostatin antagonist with high binding affinity and increased hydrophilicity compared to the other isomers.[4] This highlights the potential of using this compound to fine-tune the properties of peptide-based radiopharmaceuticals.

Potential for Neuroprotection

Somatostatin and its analogs have demonstrated neuroprotective effects, particularly against glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases.[5][6] Research has shown that somatostatin can attenuate NMDA receptor-mediated neuronal death.[5] This neuroprotective effect is thought to be mediated through the activation of cGMP-dependent protein kinase (PKG), which can modulate intracellular calcium levels.[5]

While direct studies on the neuroprotective effects of peptides containing this compound are limited, the ability of this amino acid to modulate the receptor binding and signaling of peptides like somatostatin analogs suggests its potential in the development of novel neuroprotective therapeutics.

A typical workflow to evaluate the neuroprotective potential of a novel peptide containing this compound against glutamate excitotoxicity would involve the following steps:

Caption: Workflow for evaluating the neuroprotective effects of a novel peptide.

Experimental Protocols

Solid-Phase Synthesis of a DOTA-conjugated Peptide containing this compound

This protocol provides a general methodology for the manual solid-phase synthesis of a DOTA-conjugated peptide incorporating Fmoc-3-(4-pyridyl)-L-alanine, based on standard Fmoc chemistry.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (including Fmoc-3-(4-pyridyl)-L-alanine)

-

DOTA-tris(t-Bu) ester

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine), Piperidine

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF.

-

-

Repeat Fmoc deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-3-(4-pyridyl)-L-alanine at the desired position.

-

DOTA Conjugation:

-

After the final amino acid coupling and Fmoc deprotection, couple DOTA-tris(t-Bu) ester (3 equivalents, pre-activated with HATU and DIPEA) to the N-terminus of the peptide-resin.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the peptide by mass spectrometry.

Caption: Solid-phase synthesis workflow for a DOTA-conjugated peptide.

Signaling Pathways

Somatostatin Receptor Signaling in Neurons

Somatostatin receptors (SSTRs) are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of somatostatin in the central nervous system.[7] The activation of SSTRs by somatostatin or its analogs triggers several downstream signaling cascades that ultimately modulate neuronal excitability and survival.

Caption: Somatostatin receptor signaling cascade in a neuron.

The activation of SSTRs, primarily coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7] Additionally, Gi protein activation can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of potassium channels. These events collectively cause hyperpolarization and a decrease in neuronal excitability.[8] Furthermore, SSTR activation can modulate the mitogen-activated protein kinase (MAPK) pathway and, as suggested by studies on somatostatin's neuroprotective effects, the cGMP-dependent protein kinase (PKG) pathway, both of which are implicated in cell survival and neuroprotection.[5]

Conclusion

This compound is a promising tool for neuroscience researchers and drug developers. Its incorporation into peptides can significantly influence their receptor binding, pharmacokinetics, and biological activity. The successful application of this amino acid in developing high-affinity somatostatin receptor antagonists for neuroendocrine tumor imaging paves the way for its broader use in designing novel peptide-based therapeutics for neurological disorders. Future research should focus on exploring the full potential of this compound in creating neuroprotective agents and other targeted therapies for the central nervous system.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-3-(4'-pyridyl)-L-alanine | 169555-95-7 | FF48299 [biosynth.com]

- 4. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 5. Neuroprotective effect of somatostatin on nonapoptotic NMDA-induced neuronal death: role of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel mechanism of neuroprotection: Blood glutamate grabber - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Somatostatin and Somatostatin-Containing Neurons in Shaping Neuronal Activity and Plasticity [frontiersin.org]

- 8. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Pyridyl)-L-alanine for Targeted Drug Delivery Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for therapeutic agents with enhanced specificity and efficacy has driven significant innovation in drug delivery. Targeted drug delivery systems aim to concentrate a therapeutic payload at the site of action, thereby maximizing its therapeutic index while minimizing off-target toxicity. A promising strategy in this domain involves the use of amino acid-based carriers to exploit the body's natural transport mechanisms. 3-(4-Pyridyl)-L-alanine, a non-proteinogenic amino acid, has emerged as a versatile building block in the design of such targeted systems.[1][2][3] Its unique structure, featuring a pyridine ring, allows for its recognition by specific amino acid transporters that are often overexpressed in pathological conditions, such as cancer.[4][5]

This technical guide provides a comprehensive overview of the core principles and practical methodologies for utilizing this compound in the development of targeted drug delivery systems. We will delve into its synthesis, conjugation to therapeutic agents, and the biological mechanisms underpinning its targeted uptake. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

The Role of this compound in Targeted Drug Delivery

The strategic incorporation of this compound into drug design leverages the physiological machinery of cellular nutrient uptake. Specifically, its structural similarity to natural amino acids like phenylalanine and tyrosine allows it to be recognized and transported by the L-type Amino Acid Transporter 1 (LAT1).[6]

The L-type Amino Acid Transporter 1 (LAT1)

LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, including several essential amino acids.[5] Crucially, LAT1 is highly expressed in proliferating cells, particularly in various types of cancer, to meet the increased metabolic demands of rapid growth and division.[4][7] This differential expression between cancerous and normal tissues makes LAT1 an attractive target for delivering cytotoxic agents specifically to tumors. By conjugating a drug to this compound, the resulting conjugate can "hitchhike" on the LAT1 transport system to gain entry into cancer cells.

Mechanism of Targeted Delivery via LAT1

The targeted delivery of a this compound-drug conjugate via LAT1 is a multi-step process. This process is initiated by the recognition of the pyridylalanine moiety by the extracellular binding site of LAT1. The transporter then undergoes a conformational change to facilitate the translocation of the conjugate across the cell membrane and into the cytoplasm. Once inside the cell, the drug can be released from its carrier through enzymatic cleavage or other mechanisms, allowing it to exert its therapeutic effect on its intracellular target.

Data Presentation

The following tables summarize key quantitative data from studies investigating the properties and efficacy of pyridylalanine-containing compounds in the context of targeted delivery.

Table 1: Physicochemical and Binding Properties of Pyridylalanine-Containing Peptides

| Compound | Modification | logD (Hydrophilicity) | K D (nM) (SST 2 Receptor Affinity) | Reference |

|---|---|---|---|---|

| [ 177 Lu]Lu-DOTA-LM3 | Tyr 3 | -2.3 ± 0.1 | 0.09 ± 0.02 | [8] |

| [ 177 Lu]Lu-DOTA-[l2Pal 3 ]-LM3 | L-2-Pyridylalanine | -2.3 ± 0.1 | 0.18 ± 0.02 | [8] |

| [ 177 Lu]Lu-DOTA-[3Pal 3 ]-LM3 | 3-Pyridylalanine | -2.5 ± 0.1 | 0.15 ± 0.01 | [8] |

| [ 177 Lu]Lu-DOTA-[4Pal 3 ]-LM3 | 4-Pyridylalanine | -2.6 ± 0.1 | 0.11 ± 0.01 |[8] |

Table 2: In Vivo Biodistribution of 177Lu-labeled Somatostatin Antagonists (%ID/g) at 4h post-injection

| Organ | [ 177 Lu]Lu-DOTA-LM3 | [ 177 Lu]Lu-DOTA-[3Pal 3 ]-LM3 | [ 177 Lu]Lu-DOTA-[4Pal 3 ]-LM3 | Reference |

|---|---|---|---|---|

| Blood | 0.25 ± 0.03 | 0.18 ± 0.02 | 0.19 ± 0.01 | [8] |

| Pancreas | 0.11 ± 0.02 | 0.09 ± 0.01 | 0.10 ± 0.01 | [8] |

| Spleen | 0.10 ± 0.01 | 0.08 ± 0.01 | 0.08 ± 0.01 | [8] |

| Liver | 0.38 ± 0.04 | 0.35 ± 0.03 | 0.33 ± 0.02 | [8] |

| Kidneys | 1.98 ± 0.25 | 4.15 ± 0.45 | 2.89 ± 0.31 | [8] |

| Tumor | 15.2 ± 1.8 | 16.8 ± 2.1 | 16.5 ± 1.9 |[8] |

Table 3: Cellular Uptake of FITC-labeled Cell-Penetrating Peptides in Breast Cancer Cell Lines (% of green-fluorescent cells)

| Peptide (5 µM) | Charge | MCF-7 | MDA-MB-231 | Reference |

|---|---|---|---|---|

| BR2 | +7 | 0% | 11.2% | [9] |

| R9 | +9 | 21.7% | 4.1% | [9] |

| BR2-R9 | +16 | 73.8% | 97.6% |[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to other molecules, and the evaluation of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-picolyl chloride and diethyl acetamidomalonate.[5][7]

Materials:

-

4-Picolyl chloride hydrochloride

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Condensation: Dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl acetamidomalonate dropwise at room temperature. After stirring for 1 hour, add a solution of 4-picolyl chloride hydrochloride in ethanol. Reflux the mixture for 4-6 hours.

-

Hydrolysis: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then hydrolyzed by refluxing with a concentrated solution of hydrochloric acid for 6-8 hours.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated ammonium chloride is filtered off. The filtrate is then neutralized with a sodium hydroxide solution to precipitate the crude 3-(4-Pyridyl)-DL-alanine. The racemic mixture can be resolved into its L- and D-enantiomers using enzymatic resolution methods. The final product is purified by recrystallization from a water/ethanol mixture.

Conjugation of Small Molecules to this compound via EDC/NHS Chemistry

This protocol describes the conjugation of a small molecule containing a carboxylic acid to the primary amine of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10][11][12][13][14]

Materials:

-

This compound

-

Carboxylic acid-containing small molecule drug

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M hydroxylamine or glycine solution

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing drug in Activation Buffer. Add EDC (1.5-5 fold molar excess) and NHS or Sulfo-NHS (1.5-5 fold molar excess) to the solution. Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Conjugation: Dissolve this compound in Coupling Buffer. Add the activated drug solution to the this compound solution. Adjust the pH to 7.2-7.5 if necessary. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate using dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted starting materials and byproducts.

In Vitro Cytotoxicity Assessment using MTT Assay